molecular formula C21H30O5 B018051 ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate CAS No. 104544-35-6

ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B018051
CAS No.: 104544-35-6
M. Wt: 362.5 g/mol
InChI Key: STCXGUDTDNHACQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate is a unique compound known for its complex structure and extensive utility in various scientific fields. This compound is characterized by its multifaceted chemical nature, which lends itself to a wide range of applications from synthetic chemistry to medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate involves a multi-step synthetic route, typically starting with the esterification of a suitable precursor with ethyl alcohol. Reaction conditions often include the use of acidic catalysts and controlled temperature environments to ensure high yield and purity.

Industrial Production Methods: Industrial production usually scales up the laboratory synthetic routes, incorporating large-scale reactors and optimized conditions to maximize efficiency. Continuous flow processes and automated systems are commonly employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or peracids, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions, typically involving hydrogen gas or metal hydrides, can transform the compound into more reduced forms.

  • Substitution: : This compound is also prone to nucleophilic and electrophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, peracids; mild to moderate temperatures.

  • Reduction: : Hydrogen gas, lithium aluminum hydride; low to moderate temperatures.

  • Substitution: : Halogens, acids, bases; ambient to moderate temperatures.

Major Products Formed: The major products formed from these reactions vary based on the conditions but typically include oxidized forms, reduced forms, and various substituted derivatives, each with their own specific applications in research and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, it can serve as a probe to study enzyme interactions and as a substrate in biochemical assays.

Medicine: Medicinally, it shows potential in the development of new therapeutic agents due to its ability to modulate biological pathways.

Industry: Industrially, it finds applications in the manufacture of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate is often related to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired outcomes like enzyme inhibition or activation. The compound’s structure allows it to fit into active sites of proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-[(1E,3E,5E)-7-methoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate

  • Propyl 2-[(1E,3E,5E)-7-propoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate

Highlighting Uniqueness: What sets ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate apart from its similar compounds is its specific ethoxy group, which imparts unique physicochemical properties and biological activity. This subtle difference can significantly influence its interaction with biological systems and its suitability for various applications.

And there you have it—a deep dive into the world of this compound

Properties

IUPAC Name

ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-6-25-19(23)10-8-9-15(3)11-12-17-16(4)18(22)13-14-21(17,5)20(24)26-7-2/h8-12,16-17H,6-7,13-14H2,1-5H3/b10-8+,12-11+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCXGUDTDNHACQ-UWILDCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=C(C)C=CC1C(C(=O)CCC1(C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C(\C)/C=C/C1C(C(=O)CCC1(C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104544-35-6
Record name 5-Methyl-7-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexyl)-2,4,6-heptatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104544356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 3
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 4
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 5
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate

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